Nvp-ine963

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

INE963 is a potent and fast-acting blood-stage antimalarial agent. It has shown significant potential for single-dose cures in uncomplicated malaria. The compound demonstrates high efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

Preparation Methods

INE963 is synthesized through a series of chemical reactions involving 5-aryl-2-amino-imidazothiadiazole derivatives. The synthetic route includes high-throughput screening using a blood stage Plasmodium falciparum growth inhibition assay. The lead optimization program focuses on improving antiplasmodium potency, selectivity against human kinases, and absorption, distribution, metabolism, excretion, and toxicity properties .

Chemical Reactions Analysis

INE963 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

INE963 has several scientific research applications, including:

Chemistry: Used in the study of antimalarial compounds and their synthesis.

Biology: Investigated for its effects on Plasmodium falciparum and other parasites.

Medicine: Potential for single-dose cures in uncomplicated malaria, making it a valuable candidate for antimalarial drug development.

Industry: Utilized in the production of antimalarial medications

Mechanism of Action

INE963 exerts its effects by targeting the blood-stage of Plasmodium falciparum. It demonstrates potent cellular activity against the parasite, achieving “artemisinin-like” kill kinetics in vitro with a parasite clearance time of less than 24 hours. The compound also exhibits a high barrier to resistance, making it a promising candidate for malaria treatment .

Comparison with Similar Compounds

INE963 is compared with other similar compounds, such as artemisinin and its derivatives. While artemisinin is known for its rapid action against malaria, INE963 offers the advantage of a high barrier to resistance and potential for single-dose cures. Other similar compounds include:

Artemisinin: Known for its rapid action but lower barrier to resistance.

Chloroquine: Effective but has seen widespread resistance.

Mefloquine: Effective but associated with neuropsychiatric side effects.

INE963 stands out due to its potent activity, high barrier to resistance, and potential for single-dose cures, making it a unique and valuable compound in the fight against malaria .

Properties

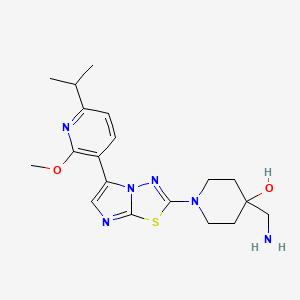

CAS No. |

2640567-43-5 |

|---|---|

Molecular Formula |

C19H26N6O2S |

Molecular Weight |

402.5 g/mol |

IUPAC Name |

4-(aminomethyl)-1-[5-(2-methoxy-6-propan-2-ylpyridin-3-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperidin-4-ol |

InChI |

InChI=1S/C19H26N6O2S/c1-12(2)14-5-4-13(16(22-14)27-3)15-10-21-17-25(15)23-18(28-17)24-8-6-19(26,11-20)7-9-24/h4-5,10,12,26H,6-9,11,20H2,1-3H3 |

InChI Key |

JYHSRMKXBAPFST-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=C(C=C1)C2=CN=C3N2N=C(S3)N4CCC(CC4)(CN)O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-4-[(3S)-3-(2-ethoxyethoxymethyl)piperidin-1-yl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10827815.png)

![7-(Benzyloxy)-1-[4-(benzyloxy)benzyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10827823.png)

![5-[(3R)-3-(5-chloro-3-fluoropyridin-2-yl)pyrrolidine-1-carbonyl]-3-(2,6-diethylphenyl)-6-hydroxy-2-(1-methylpyrazol-3-yl)pyrimidin-4-one](/img/structure/B10827827.png)

![NH2-c[X-R-L-S-X]-K-G-P-(D-1Nal)](/img/structure/B10827834.png)

![6-methoxy-2-methyl-7-phenoxy-1-[(4-phenoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B10827841.png)

![(3E,5E,7E,9S,10S,11E,13E,17R,18R,20R)-20-[(S)-[(2S,3S,4R,5S,6S)-2,4-dihydroxy-6-[(2S)-2-[(2S,4R,5R,6R)-4-hydroxy-5-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827851.png)

![(9R,10R,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827856.png)

![5-cyclopropyl-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B10827863.png)